6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol
Overview
Description
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol is a heterocyclic compound with a unique structure that combines a triazole ring with an azepine ring
Mechanism of Action
Mode of Action
It has been observed that the compound can undergo acylation reactions with carboxylic acid anhydrides and chlorides . The products of these reactions depend on the conditions and the nature of the acylating agent .
Biochemical Pathways
The acylation reactions it undergoes suggest that it may interact with pathways involving carboxylic acid anhydrides and chlorides .
Result of Action
It has been suggested that the compound may have antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a cyclic ketone, followed by cyclization and thiolation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines; reactions may require the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]azepine
Uniqueness
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its carboxylate or non-thiol analogs. The thiol group allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepine-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c11-7-9-8-6-4-2-1-3-5-10(6)7/h1-5H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTDDLHSHLGVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=S)N2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395908 | |
Record name | 2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13805-41-9 | |
Record name | 2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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